1-Methyl-1-(propan-2-yl)guanidine hydrochloride

Overview

Description

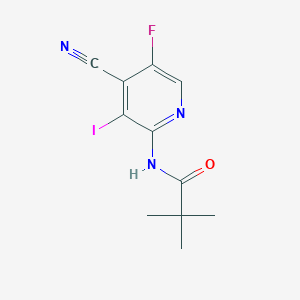

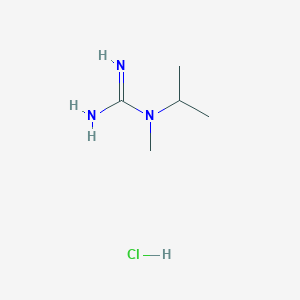

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C5H14ClN3 and a molecular weight of 151.64 . It is used for research purposes .

Molecular Structure Analysis

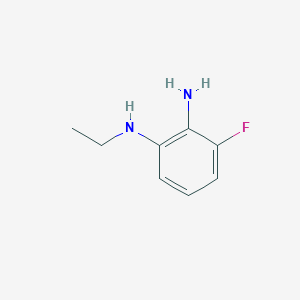

The molecular structure of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The exact structure is not provided in the sources .Physical And Chemical Properties Analysis

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a solid at room temperature. The boiling point is not specified .Scientific Research Applications

Electrochemical Detection and DNA Interaction

1-Methyl-1-(propan-2-yl)guanidine hydrochloride, along with other Mannich base derivatives, has been explored for its interaction with DNA. Through electrochemical detection methods, researchers investigated how these compounds interact with fish sperm double-stranded DNA (fs-dsDNA). The study utilized differential pulse voltammetry to observe a significant decrease in the oxidation signal of guanine, suggesting potential intercalation and/or alkylation mechanisms between the compounds and DNA. This assay offers insights into the electrochemical properties of DNA-binding agents and drug candidates (H. Istanbullu et al., 2017).

Catalytic Synthesis Applications

Guanidine hydrochloride has been successfully utilized as a catalyst in the synthesis of 1,4-dihydropyridines, a class of compounds with various pharmacological properties. Through a one-pot, three-component assembly involving aromatic aldehyde, ethyl acetoacetate, and ammonium acetate, guanidine hydrochloride facilitated the production of these compounds under optimized conditions, showcasing its utility in organic synthesis and potential for creating diverse chemical structures (A. Cahyana et al., 2020).

Synthesis of Guanidines and Biological Applications

The versatile functionality of guanidine in chemistry is highlighted by its presence in compounds exhibiting a range of biological activities. A review of the synthesis of guanidines discusses various methods for preparing these compounds, including reactions with activated guanidine precursors and coupling reagents. Cyclic guanidines, present in many natural products and medicinal compounds, are emphasized for their significant roles in biological systems. The synthesis methods and biological applications of guanidines, from DNA minor groove binders to kinase inhibitors, demonstrate the compound's broad utility in medicinal chemistry and drug development (J. Shaw et al., 2015).

Antioxidant Activity

Polyhexamethylene guanidine hydrochloride (PHMG-Cl), a cationic polymer derived from guanidine hydrochloride, has shown promising antioxidant activity alongside its established biocidal properties. PHMG-Cl was synthesized and its structure confirmed through spectroscopic methods. Its antioxidant potential was evaluated using methods like the methylene blue dye test and the model system of radical chain oxidation of benzyl alcohol. The studies indicate PHMG-Cl's efficacy in inhibiting radical chain oxidation and suggest further research to understand the mechanism of action. This expands the potential applications of guanidine hydrochloride derivatives to include antioxidant and anti-inflammatory properties (T. Kamenieva et al., 2020).

Mechanism of Action

Target of Action

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a derivative of guanidine . Guanidine is known to target several proteins, including aldehyde dehydrogenase in mitochondria and ribonuclease in the pancreas . The primary role of these targets is to facilitate various biochemical reactions within the cell .

Mode of Action

Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . It is possible that 1-Methyl-1-(propan-2-yl)guanidine hydrochloride may have similar effects.

Biochemical Pathways

Guanidine is known to influence the cholinergic system by enhancing the release of acetylcholine

Pharmacokinetics

Guanidine is known to be rapidly absorbed and distributed throughout the body . . These properties may influence the bioavailability of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride, but more research is needed to confirm this.

Result of Action

Based on the known effects of guanidine, it is possible that this compound may influence neurotransmission and muscle cell membrane dynamics .

properties

IUPAC Name |

1-methyl-1-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-4(2)8(3)5(6)7;/h4H,1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUULJRRUAOHQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-(propan-2-yl)guanidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)

![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)